molecular formula C19H21FN2O2 B7019396 N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide

N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide

Cat. No.: B7019396
M. Wt: 328.4 g/mol
InChI Key: XDHXNVYQRFNBEI-UHFFFAOYSA-N
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Description

N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in the synthesis of various organic compounds, including medicinal products

Properties

IUPAC Name

N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-16-8-4-14(5-9-16)19(23)22-18-12-21-11-10-17(18)13-2-6-15(20)7-3-13/h2-9,17-18,21H,10-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHXNVYQRFNBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CNCCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to modulation of biological activities . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[4-(4-fluorophenyl)piperidin-3-yl]-4-methoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique pharmacological properties and applications.

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